![molecular formula C25H16N4O2S B2508118 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620106-57-2](/img/structure/B2508118.png)

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

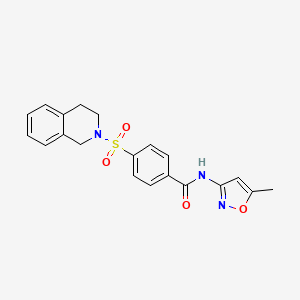

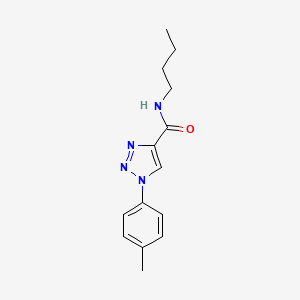

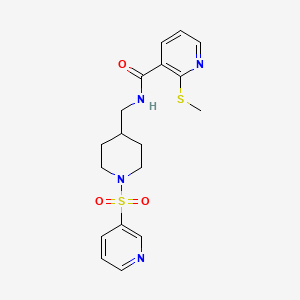

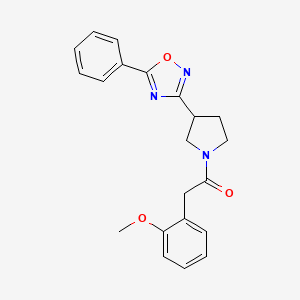

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include condensation reactions, nucleophilic substitutions, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

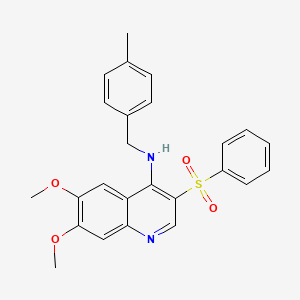

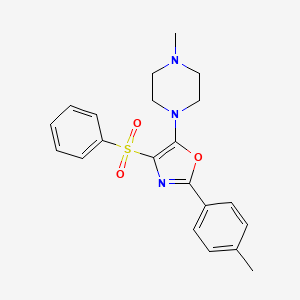

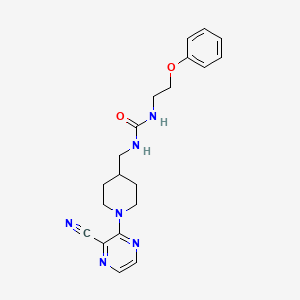

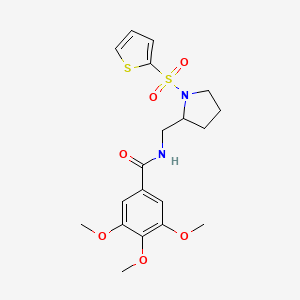

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazole and pyridopyrimidine) would likely contribute to the compound’s stability. The nitrile group could make the molecule polar, affecting its solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The double bond in the acrylonitrile moiety could participate in addition reactions. The aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Benzothiazole and pyrimidine derivatives are known for their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases due to their anti-inflammatory, anticancer, and antimicrobial properties. For instance, benzothiazole derivatives exhibit pharmacological activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory activities, making them important scaffolds in drug development (Bhat & Belagali, 2020). Similarly, pyrimidine derivatives are utilized in the synthesis of optical sensors and have a range of biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes (Jindal & Kaur, 2021).

Organic Synthesis and Materials Science

Compounds containing benzothiazole and pyrimidine rings are also significant in organic synthesis and materials science. They are utilized in the creation of novel optoelectronic materials due to their electroluminescent properties and incorporation into π-extended conjugated systems. These materials are of great interest for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine push-pull systems are considered for potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Chemical Synthesis and Methodology

Research on benzothiazole and pyrimidine derivatives often focuses on developing new synthetic methodologies and exploring their chemical transformations. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including pyrimidines, highlight the continuous interest in these compounds for generating new molecules with potential applications in various scientific fields. These studies aim to expand the toolbox of synthetic organic chemistry and provide new pathways for creating structurally diverse and functionally rich molecules (Abdurakhmanova et al., 2018).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O2S/c1-16-7-6-8-18(13-16)31-23-19(25(30)29-12-5-4-11-22(29)28-23)14-17(15-26)24-27-20-9-2-3-10-21(20)32-24/h2-14H,1H3/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORRDLYQVZUND-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)